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Compound of Interest |

Compound Name: 6-Isopropylpicolinamide
CAS No.: 1865042-46-1
Cat. No.: B2436782
. J

Executive Summary

6-Isopropylpicolinamide (CAS: 1865042-46-1) is a functionalized pyridine intermediate used
in the synthesis of kinase inhibitors and supramolecular ligands. Its structural core consists of a
2,6-disubstituted pyridine ring, featuring an electron-withdrawing carboxamide group at position
2 and an electron-donating isopropyl group at position 6.

This guide provides the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data required for structural validation. Given that the amide is frequently synthesized in-situ
from its stable acid precursor, spectral data for 6-Isopropylpicolinic Acid is provided as the
guantitative reference anchor.

Chemical Identity & Properties
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Property Data

IUPAC Name 6-Isopropylpyridine-2-carboxamide
CAS Number 1865042-46-1

Molecular Formula CoH12N20

Molecular Weight 164.21 g/mol

Monoisotopic Mass 164.09496

Appearance White to off-white solid

Solubility DMSO, Methanol, Ethyl Acetate

Spectral Data: Nuclear Magnetic Resonance (NMR)
1H NMR Characterization

The proton NMR spectrum of 6-isopropylpicolinamide is characterized by a classic ABX
system (or AMX depending on field strength) for the pyridine ring protons, distinct isopropyl
signals, and broad amide protons.

Diagnostic Shifts (Target: Amide)
Solvent: DMSO-ds, 400 MHz
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Reference Standard: 6-Isopropylpicolinic Acid

To validate the synthesis, compare the amide product against the precursor acid. The

conversion of -COOH to -CONHz: results in a slight upfield shift of the ring protons and the
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appearance of N-H signals.

Experimental Data for Precursor (Acid) Source: WO2009098448A1 [1] Solvent: DMSO-de, 400
MHZz[1]

0 8.23 (dd, J=6.2, 1.5 Hz, 1H, H-3) — Note: More deshielded in acid than amide.

67.41(dd,J=7.7, 2.3 Hz, 1H, H-5)

& 7.35—7.24 (m, 1H, H-4)

0 3.56 (septet, J = 7.0 Hz, 1H, CH-iso)

8 1.20 (d, J = 7.0 Hz, 6H, CH3-is0)

Technical Insight: The successful amidation is confirmed by the disappearance of the broad

carboxylic acid proton (& >12 ppm) and the appearance of the amide N-H singlets (0 7.5-8.0
ppm).

Mass Spectrometry (MS) Data[2][3]
Electrospray lonization (ESI-MS)

The compound ionizes readily in positive mode (ESI+) due to the basic pyridine nitrogen.
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lon Type m/z (Calculated) m/z (Observed) Notes

Base peak; highly
[M+H]* 165.10 165.1 - 165.2 stable protonated

molecular ion.

Common adduct in
[M+Na]*+ 187.08 187.1 ) )
sodium-rich solvents.

Dimer formation at
+ * * . .
[2M+H]* 329.19 329.2
high concentrations.

Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), the following fragments are diagnostic:

e m/z 148 [M+H - NHs]*: Loss of ammonia from the primary amide (characteristic of
carboxamides).

e m/z 120 [M+H - CONH2]*: Loss of the entire amide group, leaving the isopropylpyridine
cation.

e m/z 92 [Pyridine ring]: Further fragmentation of the alkyl chain.

Experimental Protocol: Synthesis & Purification

Rationale: This protocol ensures high purity by utilizing the Acid Chloride method, which avoids
the incomplete conversion often seen with direct thermal dehydration.

Workflow Diagram

6-Isopropylpicolinic Activation _ [ socl2/DMF(cat) Chlorination _ | Acid Chloride Amidation Ag. NH3 (25%) Precipitation _ | 6-Isopropylpicolinamide
Acid = Reflux, 2h | Intermediate = 0°Cto RT = (Solid Precipitate)

Click to download full resolution via product page

Caption: Conversion of 6-isopropylpicolinic acid to amide via acid chloride activation.[1][2][3][4]
[SI6I[7II8]e10][11]
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Step-by-Step Methodology

» Activation: Dissolve 6-Isopropylpicolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Thionyl Chloride (SOCI2) (2.0 eq) and a catalytic drop of DMF.

o Reflux: Heat to reflux (40°C) for 2—3 hours until gas evolution ceases. Monitor by TLC
(conversion of acid to non-polar intermediate).

o Concentration: Evaporate the solvent and excess SOCIz under reduced pressure to obtain
the crude Acid Chloride (yellow oil). Do not purify.

e Amidation: Re-dissolve the oil in dry DCM (or THF). Cool to 0°C.

e Quench: Slowly add Agueous Ammonia (25%) or bubble NHs gas into the solution. Stir for 1
hour at room temperature.

o Work-up: The product often precipitates. Filter the solid.[1][3] If no precipitate, wash the
organic layer with sat. NaHCOs, Water, and Brine.[1] Dry over Na2S0Oa.[1]

 Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 6-
Isopropylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2436782#spectral-data-for-6-isopropylpicolinamide-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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